1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole
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Overview
Description
1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a 4-fluorophenyl group, a methylthio group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized in the presence of a base to yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone under appropriate conditions.
Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl or fluorophenyl rings.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for electrophilic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to downstream effects on cellular pathways and physiological processes .
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-indole
- 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-benzimidazole
- 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrimidine
Uniqueness: 1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles .
Biological Activity
1-(4-Fluorophenyl)-3-methylthio-5-phenyl-1H-pyrazole is a derivative of pyrazole, a class of heterocyclic compounds known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential applications in treating various diseases, particularly in oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The general synthetic pathway includes:
- Starting Materials : 4-fluorobenzaldehyde, methyl thioacetate, and phenylhydrazine.
- Reactions :
- Formation of the thioether by reacting methyl thioacetate with phenylhydrazine.
- Cyclization to form the pyrazole ring.
- Purification through recrystallization or chromatography.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity through various mechanisms, including inhibition of key kinases involved in tumor progression. For instance:
- Inhibition of Kinases : The compound has shown inhibitory effects on several kinases such as Aurora-A kinase and CDK2, which are crucial for cell cycle regulation and cancer cell proliferation. In vitro studies reported an IC50 value of 0.067 µM for Aurora-A kinase inhibition .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to modulate inflammatory pathways:
- Cytokine Inhibition : Compounds similar to this compound have been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models .
Antimicrobial Activity
Some studies have reported that pyrazole derivatives possess antimicrobial properties against various pathogens:
- Broad-Spectrum Activity : The compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Study 1: Antitumor Activity
In a study evaluating the efficacy of various pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), this compound exhibited significant cytotoxicity with a calculated IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin . The study highlighted the potential for synergistic effects when combined with conventional therapies.
Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects demonstrated that treatment with this pyrazole derivative led to a marked decrease in inflammatory markers in animal models of arthritis. The mechanism was linked to the inhibition of NF-kB signaling pathways, which play a critical role in inflammation .
Data Summary
Biological Activity | Mechanism | IC50 Value |
---|---|---|
Aurora-A Kinase Inhibition | Cell Cycle Regulation | 0.067 µM |
TNF-alpha Reduction | Cytokine Modulation | Not specified |
Antimicrobial Activity | Bacterial Growth Inhibition | Varies by strain |
Properties
CAS No. |
871110-20-2 |
---|---|
Molecular Formula |
C16H13FN2S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-3-methylsulfanyl-5-phenylpyrazole |
InChI |
InChI=1S/C16H13FN2S/c1-20-16-11-15(12-5-3-2-4-6-12)19(18-16)14-9-7-13(17)8-10-14/h2-11H,1H3 |
InChI Key |
JKESYCOKTZPGDL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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